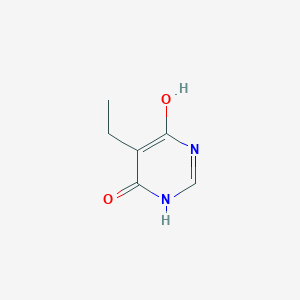![molecular formula C17H23NO5 B009561 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one CAS No. 100783-52-6](/img/structure/B9561.png)
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, also known as DOI, is a psychedelic drug that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one acts primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT2C receptor. 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one's effects are believed to be mediated by its ability to activate these receptors, leading to changes in neurotransmitter release and signaling in the brain.
Biochemische Und Physiologische Effekte
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. However, one limitation is that 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be difficult to work with due to its high potency and potential for toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, including further exploration of its therapeutic potential for mental health disorders, as well as its potential as a tool for neuroscience research. Additionally, there is a need for further study on the long-term effects of 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one use, as well as its potential for abuse and addiction.
In conclusion, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one is a psychedelic drug that has been widely studied for its potential therapeutic applications and its role in neuroscience research. While there are still many questions to be answered about its mechanism of action and long-term effects, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has shown promise as a tool for understanding the brain and treating mental health disorders.
Synthesemethoden
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The Bischler-Napieralski reaction involves the condensation of a beta-amino ketone with an acid chloride, followed by cyclization to form the isoquinoline ring. Both methods have been used successfully to synthesize 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one.
Wissenschaftliche Forschungsanwendungen
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin receptors in the brain.
Eigenschaften
CAS-Nummer |
100783-52-6 |
|---|---|
Produktname |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
JMKXKJDTSWVGFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
Kanonische SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
Synonyme |
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



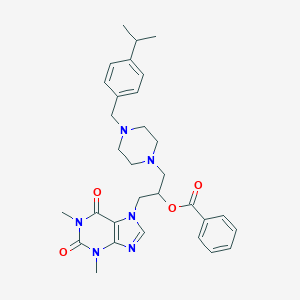
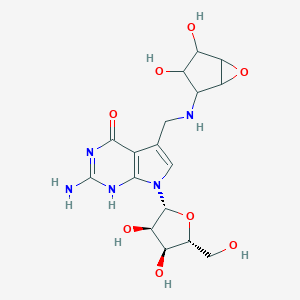
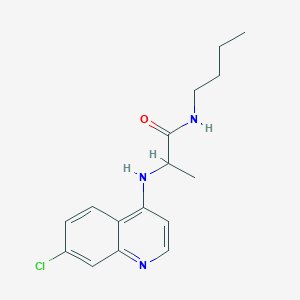
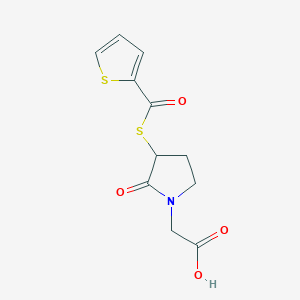
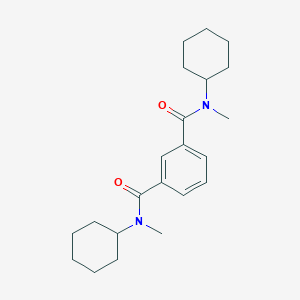
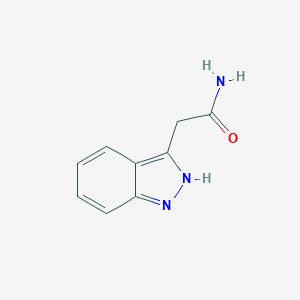

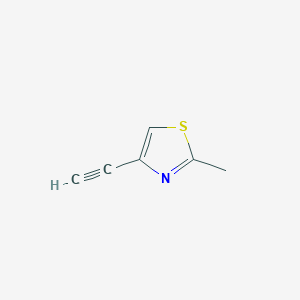
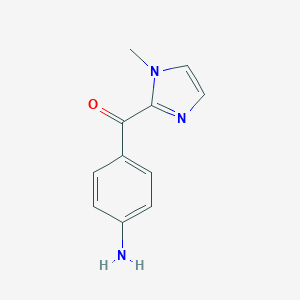
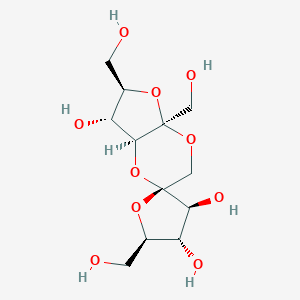
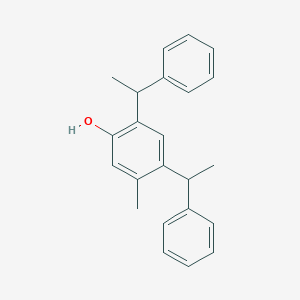
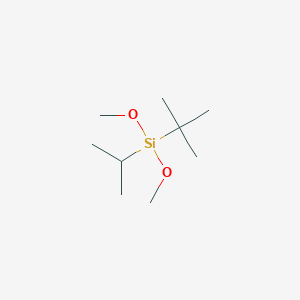
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
